2-Ethoxy-5-methylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-10-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMTRSONRZXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2070687 | |
| Record name | 2-Ethoxy-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
189.00 to 191.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethoxy-5-methylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040142 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67845-34-5 | |
| Record name | 2-Ethoxy-5-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-ethoxypyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethoxy-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYL-5-ETHOXYPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TD8256VKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Ethoxy-5-methylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040142 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Pathways for 2 Ethoxy 5 Methylpyrazine and Pyrazine Analogues
Chemical Synthesis Routes for Pyrazines
The construction of the pyrazine (B50134) ring is a cornerstone of heterocyclic chemistry, with numerous strategies developed over the years. These methods often aim for efficiency, high yields, and structural diversity.
Condensation Reactions and Ring Closure Strategies
The classical and most direct route to pyrazine synthesis involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. ajgreenchem.comunimas.my This reaction proceeds through a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. tandfonline.comunimas.my For instance, the reaction of a 1,2-diketone with an ethylenediamine (B42938) derivative is a common method. ajgreenchem.com
Variations of this approach include the reaction of diamines with diols in a vapor phase reaction over granular alumina (B75360) or the condensation of diamines with epoxides using a copper-chromium catalyst. tandfonline.comtandfonline.com Additionally, α-halo ketones can be used as precursors for pyrazine synthesis. nih.gov A specific example involves the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides through the condensation of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines. asianpubs.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 1,2-Diketone | 1,2-Diamine | Oxidation | Pyrazine |
| Diamine | Diol | Granular Alumina (vapor phase) | Pyrazine |
| Diamine | Epoxide | Copper-Chromium | Pyrazine |
| Imidazo[1,2-a]pyrazine-2-carboxylic acid | Aliphatic/Aromatic amines | Mukaiyama's reagent, Microwave | N-arylimidazo[1,2-a]pyrazine-2-carboxamide |
Catalytic Approaches in Pyrazine Synthesis
Catalysis plays a crucial role in modern pyrazine synthesis, offering improved yields and milder reaction conditions. A variety of catalytic systems have been developed, including both homogeneous and heterogeneous catalysts.
Metal-based catalysts are widely employed. For example, copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese have been patented for the preparation of 2-methylpyrazine (B48319) from ethylenediamine and propylene (B89431) glycol. tandfonline.comajgreenchem.com Palladium catalysts are effective for the dehydrogenation of piperazines to form pyrazines in high yields. tandfonline.comtandfonline.com Manganese dioxide (MnO2) has been used to catalyze the tandem oxidation process of α-hydroxy ketones and 1,2-diamines, although this method can require high catalyst loading. tandfonline.comajgreenchem.com More recently, a novel asymmetric ligand-based catalyst, TNP-Cu@rGO, has been developed for the synthesis of pyrazine derivatives with good functional group tolerance. sioc-journal.cn Ruthenium-pincer complexes have also been shown to catalyze the acceptorless dehydrogenative coupling of 1,2-diols and ammonia (B1221849) to produce pyrazines with high yields. acs.org
| Catalyst | Reactants | Reaction Type |
| Copper-Chromium | Ethylenediamine, Propylene Glycol | Condensation |
| Palladium | Piperazines | Dehydrogenation |
| Manganese Dioxide | α-Hydroxy Ketones, 1,2-Diamines | Tandem Oxidation |
| TNP-Cu@rGO | Various substrates | Catalytic Synthesis |
| Ruthenium-pincer complex | 1,2-Diols, Ammonia | Acceptorless Dehydrogenative Coupling |
Environmentally Benign Synthesis Methods
In line with the principles of green chemistry, several environmentally friendly methods for pyrazine synthesis have been developed. These methods often utilize non-toxic catalysts, renewable starting materials, and milder reaction conditions.
One notable example is the use of onion extract as a natural acid catalyst for the condensation of 1,2-diketones with 1,2-diamines at room temperature, achieving good to excellent yields. ajgreenchem.com Another green approach involves the one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from the biomass-derived 1,3-dihydroxyacetone (B48652) and diammonium phosphate. rsc.org This reaction proceeds with a high yield under optimized pH and temperature conditions in a mixture of dioxane and water. rsc.org The use of a continuous-flow system with an immobilized lipase, Lipozyme® TL IM, has also been reported for the synthesis of pyrazinamide (B1679903) derivatives in a greener tert-amyl alcohol solvent. rsc.orgrsc.org
One-Pot Reactions for Pyrazine Core Structures
One-pot reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single vessel. A simple and cost-effective one-pot method for preparing pyrazine derivatives involves the reaction of a diketone with a diamine in the presence of a catalytic amount of potassium tert-butoxide at room temperature. tandfonline.comresearchgate.net This approach has been successfully applied to the synthesis of a variety of pyrazine derivatives. tandfonline.comresearchgate.net A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core has also been reported, representing a very short route to this pharmacologically relevant scaffold. rsc.orgresearchgate.net
Alternative Mechanistic Pathways (e.g., Azomethine Ylide Dimerization)
Beyond traditional condensation reactions, alternative mechanistic pathways have been explored for pyrazine synthesis. One such pathway involves the dimerization of azomethine ylides. nih.govresearchgate.net Azomethine ylides, which can be generated from imines, can undergo a [3+3] cycloaddition to form piperazine (B1678402) structures, which can then be oxidized to pyrazines. nih.govacs.org This dimerization has been proposed as an alternative route to pyrazine formation in the Maillard reaction. researchgate.netresearchgate.net The reaction of glyoxylic acid and glycine (B1666218), which can form azomethine ylides, has been shown to produce pyrazines under pyrolytic conditions. acs.org
Enzymatic and Biocatalytic Syntheses of Pyrazine Derivatives
The use of enzymes and biocatalysts in the synthesis of pyrazine derivatives offers a highly selective and environmentally friendly alternative to chemical methods. d-nb.info
Transaminases have been successfully employed for the synthesis of substituted pyrazines. nih.govresearchgate.net In this approach, an α-diketone is treated with a transaminase in the presence of an amine donor to generate an α-amino ketone intermediate. nih.gov This intermediate then undergoes oxidative dimerization to form the corresponding pyrazine. nih.govresearchgate.net This chemo-enzymatic method has been used to produce pyrazines that are used as flavor enhancers. nih.gov
Another enzymatic pathway for pyrazine biosynthesis has been identified in Pseudomonas fluorescens. nih.govresearchgate.net This pathway involves two key enzymes: a novel amino acid C-acetyltransferase (PapD) and an oxidase (PapF). nih.govresearchgate.net PapD decarboxylates and transfers an acetyl group to an α-amino acid to form an α-aminoketone. nih.govresearchgate.net This aminoketone then spontaneously condenses to form a dihydropyrazine, which is subsequently oxidized by PapF to the final pyrazine product. nih.govresearchgate.net
Furthermore, nonribosomal peptide synthetase (NRPS) enzymes have been shown to produce pyrazine derivatives. nih.gov These enzymes can reductively release an amino aldehyde, and the dimerization of two of these amino aldehydes leads to the formation of 2,5-disubstituted pyrazines. nih.gov
| Enzyme/Biocatalyst | Substrate(s) | Key Intermediate | Product |
| Transaminase (ATA-113) | α-Diketone, Amine donor | α-Amino ketone | Substituted Pyrazine |
| PapD (amino acid C-acetyltransferase) & PapF (oxidase) | α-Amino acid | α-Aminoketone, Dihydropyrazine | Monocyclic Pyrazine |
| Nonribosomal Peptide Synthetase (NRPS) | Amino acid | Amino aldehyde | 2,5-Disubstituted Pyrazine |
Mechanistic Studies of Pyrazine Formation in Complex Systems
Role of Maillard Reaction Pathways in Alkoxypyrazine Genesis
The Maillard reaction is broadly divided into three stages: early, intermediate, and final. mdpi.com The formation of pyrazines occurs during the intermediate stage. mdpi.com The initial step involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid to form a glycosylamine, which then rearranges to an Amadori or Heyns product. mdpi.comnih.gov Subsequent degradation of these intermediates leads to the formation of highly reactive dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal. researchgate.net
These dicarbonyls are key precursors to α-aminoketones, which are formed through the Strecker degradation of amino acids in the presence of these dicarbonyls. researchgate.net The generally accepted mechanism for pyrazine formation involves the condensation of two α-aminoketone molecules to form a dihydropyrazine intermediate. researchgate.netresearchgate.net This intermediate then undergoes spontaneous oxidation to yield the stable pyrazine ring. researchgate.net
The substitution pattern on the pyrazine ring is influenced by the specific amino acid and sugar precursors involved. mdpi.comnih.gov For instance, the side chain of the amino acid can be incorporated into the pyrazine structure through the Strecker aldehyde, which can react with the dihydropyrazine intermediate. nih.gov This leads to the formation of a diverse array of alkylpyrazines. nih.gov The formation of 2-ethoxy-5-methylpyrazine, an alkoxypyrazine, follows these general pathways, with the ethoxy group likely originating from ethanol (B145695) or related precursors present in the reaction matrix, and the methyl group from amino acids like alanine.
The reaction conditions, particularly pH, play a significant role in the types of volatile compounds generated. An alkaline environment favors the production of nitrogen-containing heterocyclic compounds, including pyrazine derivatives. mdpi.com
Precursor Identification and Kinetic Analysis of Formation
The primary precursors for pyrazine formation are amino acids and reducing sugars. mdpi.com Different amino acids exhibit varying reactivity and lead to different pyrazine profiles. For example, lysine (B10760008) and arginine, with their primary amino groups, are highly reactive in the Maillard reaction. mdpi.com Studies have shown that the reaction of glycine with a carbonyl group can produce 2,5-dimethylpyrazine (B89654), 2-ethyl-5-methylpyrazine (B82492), and trimethylpyrazine. nih.gov Similarly, leucine, glycine, alanine, valine, and isoleucine are known precursors for tetramethylpyrazine and trimethylpyrazine. nih.gov
Kinetic modeling is a valuable tool for understanding and predicting the formation of flavor compounds during food processing. mdpi.comtaylorfrancis.com By studying the rates of formation of pyrazines under different conditions, it is possible to elucidate the reaction mechanisms and identify rate-limiting steps. nih.govscispace.com For instance, kinetic studies on the formation of 2-methylfuran, another Maillard reaction product, revealed a latent period, suggesting the accumulation of intermediates is a critical step. mdpi.com
The concentration of reactants, temperature, and time are key parameters in the kinetic analysis of pyrazine formation. mdpi.com Higher temperatures generally accelerate the Maillard reaction and increase the variety of pyrazines formed. mdpi.com For example, the reaction between asparagine and glucose produces low levels of volatile compounds at lower temperatures, but at temperatures above 140°C, high levels of pyrazines are observed. mdpi.com Kinetic models can be developed to predict the changes in the concentration of specific pyrazines over time, providing a means to control and optimize flavor development in food products. mdpi.com
Table of Precursors for Pyrazine Formation
| Precursor Category | Specific Examples | Resulting Pyrazines (Examples) |
|---|---|---|
| Amino Acids | Glycine, Alanine, Valine, Leucine, Isoleucine, Lysine, Arginine | 2,5-Dimethylpyrazine, 2-Ethyl-5-methylpyrazine, Trimethylpyrazine, Tetramethylpyrazine |
| Reducing Sugars | Glucose, Fructose | Contribute to the carbon backbone of the pyrazine ring |
| Dicarbonyls | Glyoxal, Methylglyoxal | Key intermediates in the formation of α-aminoketones |
Advanced Analytical Chemistry for the Characterization and Quantification of 2 Ethoxy 5 Methylpyrazine
Chromatographic Separation Techniques
Chromatographic methods are fundamental to isolating 2-Ethoxy-5-methylpyrazine from complex matrices and resolving it from its isomers. Both high-performance liquid chromatography and gas chromatography are powerful tools in this endeavor.
High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of pyrazine (B50134) isomers. While traditional reversed-phase C18 columns with acetonitrile/water or methanol/water mobile phases are common for pyrazine analysis, they may not be sufficient for resolving closely related isomers like this compound and its regioisomer, 2-ethoxy-6-methylpyrazine. nih.govresearchgate.net
A notable advancement in this area is the use of chiral columns for the separation of non-chiral regio-isomers. nih.gov For instance, a Chiralpak AD-H column has demonstrated success in separating pyrazine isomers. nih.gov The separation efficiency is highly dependent on the mobile phase composition. A mobile phase of hexane-isopropanol (99.5:0.5 v/v) has been shown to provide baseline separation of related ethoxymethylpyrazine isomers. nih.gov Decreasing the proportion of the more polar solvent, in this case, isopropanol, generally enhances the separation efficiency. nih.gov
For the analysis of this compound, a reverse-phase HPLC method using a Newcrom R1 column has been developed. sielc.com This method employs a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection, phosphoric acid can be substituted with a volatile acid such as formic acid. sielc.com
Table 1: HPLC Parameters for Pyrazine Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 |
|---|---|---|
| Column | Chiralpak AD-H | Newcrom R1 |
| Mobile Phase | Hexane:Isopropanol (99.5:0.5) | Acetonitrile, Water, Phosphoric Acid |
| Application | Isomeric Resolution | General Analysis |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. The high separation efficiency of GC and the sensitive, specific detection provided by MS make it an ideal combination.
A typical GC-MS setup for pyrazine analysis involves a capillary column, such as a DB-WAX (polar) or HP-5ms (non-polar), and electron impact (EI) ionization. nih.gov The oven temperature is programmed to ramp from an initial lower temperature to a final higher temperature to ensure the separation of compounds with a range of boiling points. For example, a temperature program might start at 90°C, hold for 2 minutes, then increase to 240°C at a rate of 15°C/min, and hold for 10 minutes. nih.gov The mass spectrometer detects the ions produced, with a dominant ion for 2-ethyl-5-methylpyrazine (B82492) observed at m/z 121. nih.gov
Table 2: Typical GC-MS Parameters for Pyrazine Analysis
| Parameter | Value |
|---|---|
| Column | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Oven Program | 90°C (2 min) -> 240°C at 15°C/min, hold 10 min |
| Injector Temperature | 230°C |
| Transfer Line Temp | 250°C |
| Ionization Mode | Electron Impact (EI) |
For the analysis of volatile compounds in complex matrices, Headspace-Solid Phase Microextraction (HS-SPME) is a widely used sample preparation technique that is solvent-free and simple to implement. bohrium.commdpi.com It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.
The choice of fiber coating is crucial for efficient extraction. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide maximum extraction efficiency for a broad range of pyrazine compounds. nih.gov Optimization of HS-SPME parameters such as extraction time, temperature, and sample equilibration time is critical to ensure sensitive and accurate results. mdpi.comnih.gov Studies have shown that for pyrazine analysis in yeast extract, these parameters significantly influence the extraction efficiency. nih.gov Similarly, in the analysis of pyrazines in oils, pre-incubation at 80°C for 20 minutes followed by extraction at 50°C for 50 minutes using a PDMS/DVB/CAR fiber has been found to be optimal. mdpi.com
While Electron Impact (EI) is a common ionization technique in GC-MS, Chemical Ionization (CI) can offer advantages for certain analyses. CI is a "softer" ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]+). This can be particularly useful for confirming the molecular weight of a compound and for distinguishing between isomers that may produce similar EI fragmentation patterns. Negative ion chemical ionization is another useful technique in conjunction with electron impact ionization. chiron.no
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the carbon-hydrogen framework of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D-HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound and distinguishing it from its isomers. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are often necessary for complete and unambiguous assignments. ipb.pt
Key 2D NMR experiments for structural elucidation include:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the assignment of protons to their attached carbons. researchgate.netmdpi.com
By analyzing the correlation patterns in HSQC and HMBC spectra, the connectivity of the ethoxy group and the methyl group to the pyrazine ring can be definitively established, allowing for the differentiation between this compound and its isomers. ipb.pt For example, in the HMBC spectrum, the protons of the ethoxy group will show long-range correlations to specific carbons in the pyrazine ring, confirming its position.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Ethoxy-6-methylpyrazine |
| 2-Ethyl-5-methylpyrazine |
| Acetonitrile |
| Formic acid |
| Hexane |
| Isopropanol |
| Methanol |
| Phosphoric acid |
| Divinylbenzene/Carboxen/Polydimethylsiloxane |
Method Development for Trace Level Quantification
The quantification of this compound at trace levels in complex matrices, such as food and environmental samples, requires the development of highly sensitive and selective analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for this purpose. mdpi.com
Method development often focuses on optimizing sample extraction, chromatographic separation, and detection. For volatile pyrazines, headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that isolates and concentrates the analytes from the sample matrix. Key parameters that require optimization include the choice of SPME fiber, extraction temperature, and adsorption time. researcher.life
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is optimal for analyzing volatile pyrazines. The development of a GC method involves selecting the appropriate capillary column and defining the oven temperature program. For instance, a polar capillary column, such as a DB-WAX, has been used to successfully separate the isomers 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine, which may not be achievable on less polar columns like DB-5. mdpi.com A study on pyrazines in peanut butter utilized a DB-1 column with a specific temperature program ranging from -20°C to 260°C to achieve separation. tandfonline.com
Liquid chromatography is also employed, particularly for less volatile or thermally unstable pyrazine derivatives. Reverse-phase HPLC (RP-HPLC) using an octadecyl silica (B1680970) (C18) column with a mobile phase of acetonitrile/water or methanol/water is a common approach. mdpi.com However, standard C18 columns may not provide sufficient resolution for closely related isomers. In one instance, a method had to be specifically developed using a polysaccharide chiral stationary phase (Chiralpak AD-H) to separate 2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazine because a C18 column was ineffective. mdpi.com
For accurate quantification at trace levels, an internal standard is crucial to correct for matrix effects and variations during sample preparation and injection. A compound structurally similar to the analyte, such as 2-ethoxy-3-ethylpyrazine, has been used as an internal standard for pyrazine analysis. tandfonline.com A standard curve is then generated by analyzing a series of dilutions of a known standard to establish a linear relationship between concentration and instrument response. mdpi.com Research has shown that methods like GC-MS² can achieve low detection limits for pyrazines, in the range of 0.07 to 22.22 ng/g in certain matrices. researcher.life
Table 2: Examples of Method Development for Pyrazine Quantification
| Technique | Sample Matrix | Key Method Development Parameters | Research Finding | Citation |
|---|---|---|---|---|
| GC-MS | Peanut Butter | Extraction: Purge and Trap. Column: DB-1 (60 m x 0.32 mm i.d.). Internal Standard: 2-ethoxy-3-ethylpyrazine. | A simple, modified selective purge and trap method was applied for quantitative analysis of trace pyrazines. | tandfonline.com |
| GC-MS | Commercial Pyrazine Mixture | Column: DB-WAX (polar capillary). GC Program: 90°C to 240°C at 15°C/min. | A polar column was necessary to achieve the elution order and separation of 2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazine isomers. | mdpi.com |
| RP-HPLC | Pyrazine Isomer Mixture | Column: Chiralpak AD-H (amylose tris-(3,5-dimethylphenyl-carbamate)). Mobile Phase: Hexane/Isopropanol. | A standard C18 column with a CH₃CN/water mobile phase failed to separate the isomers, requiring the development of a new method with a chiral stationary phase. | mdpi.com |
| HS-SPME-GC-MS² | Perilla Seed Oil | Optimization: SPME fiber choice, extraction temperature, and time. Detection: Tandem MS (MS²). | The developed method showed low detection limits (0.07-22.22 ng/g) and high precision for pyrazine analysis. | researcher.life |
Research on the Presence and Formation of 2 Ethoxy 5 Methylpyrazine in Food and Flavor Systems
Occurrence and Detection in Food Matrices
2-Ethoxy-5-methylpyrazine has been identified as a volatile component in a range of food products, contributing to their characteristic aromas. Its presence is particularly notable in items that undergo thermal processing or fermentation.
Coffee: Roasted coffee is a primary example where this compound is found. acs.orgtugraz.at Its formation during the roasting process contributes to the complex and desirable aroma profile of the beverage. Detection in coffee is typically achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), often coupled with solid-phase microextraction (SPME) for sample preparation. japsonline.com One study utilizing SPME/GC-MS analysis of different coffee bean varieties roasted for varying times identified 2-ethyl-5-methylpyrazine (B82492), a closely related compound, highlighting the impact of roasting duration on its concentration. japsonline.com
Fermented Products: Beyond coffee, this compound and its isomers have been noted in various fermented foods. For instance, research on maple syrup revealed the presence of 2-ethyl-5-methylpyrazine, which was absent in the original sap, indicating its formation during the processing and heating stages. mcgill.ca Similarly, studies on fermented coffee-sugar solutions have detected related pyrazines like 2-ethyl-5-methylpyrazine, particularly in batches with lower coffee content. uoguelph.ca The compound has also been reported in cocoa and chocolate products, where fermentation and subsequent roasting are key processing steps. mdpi.com
The following table provides a summary of food products where this compound or its close isomer, 2-ethyl-5-methylpyrazine, have been detected.
| Food Product | Detected Compound | Reference |
| Roasted Coffee | 2-Ethenyl-3-ethyl-5-methylpyrazine | acs.org |
| 2-Ethyl-5-methylpyrazine | japsonline.com | |
| Maple Syrup | 2-Ethyl-5-methylpyrazine | tugraz.atmcgill.ca |
| Cocoa Powder | 2-Ethyl-3,6-dimethylpyrazine | tugraz.at |
| Popcorn | 2-Ethyl-5-methylpyrazine | tugraz.at |
| Roasted Peanuts | 2-Ethyl-5-methylpyrazine | tugraz.at |
Mechanisms of Formation during Thermal Processing and Fermentation
The creation of this compound in food is a fascinating example of flavor chemistry at work, primarily driven by the Maillard reaction and microbial activity.
Contribution of Maillard Reaction Intermediates
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the principal pathway for the formation of many pyrazines, including this compound, during the thermal processing of food. perfumerflavorist.comresearchgate.net This complex series of reactions generates a wide array of flavor and aroma compounds.
The general mechanism involves the condensation of an amine (from an amino acid) and a carbonyl group (from a sugar). perfumerflavorist.com This leads to the formation of α-aminoketones, which are key intermediates. The self-condensation of two α-aminoketone molecules, or their reaction with other Maillard reaction products like Strecker aldehydes, results in the formation of the pyrazine (B50134) ring. The specific substituents on the pyrazine ring are determined by the structures of the reacting amino acids and sugars. For instance, the ethyl group in 2-ethyl-5-methylpyrazine suggests the involvement of specific precursors that can contribute an ethyl moiety.
Model system studies have been instrumental in elucidating these pathways. For example, research on the Maillard reaction of mixed amino acids has shown that the type of amino acid significantly influences the profile of pyrazines formed. perfumerflavorist.com While direct studies on this compound formation are limited, the principles derived from related pyrazines are applicable.
Influence of Microbial Activity on Pyrazine Profiles
In fermented foods, the metabolic activity of microorganisms plays a significant role in generating the precursors for pyrazine formation. tugraz.at Yeasts and bacteria can produce various amino acids and other nitrogenous compounds during fermentation. tugraz.at When the fermented product is subsequently heated (e.g., roasting of fermented cocoa or coffee beans), these microbially-derived precursors readily participate in the Maillard reaction, leading to a unique pyrazine profile.
For example, certain bacteria are known to produce pyrazines as part of their metabolism. nih.gov Research has shown that different probiotic strains used in coffee fermentation can lead to distinct volatile profiles, including variations in pyrazine content. nih.gov One study found that Lactobacillus plantarum inoculation significantly increased the formation of volatile aroma compounds during coffee fermentation. nih.gov Furthermore, some microorganisms, like Streptomyces setonii, have been found to produce 2-ethyl-5-methylpyrazine, which exhibits antifungal properties. nih.gov This highlights a dual role for microbial activity: not only contributing to flavor development but also potentially influencing the microbial stability of the food product.
Impact of Processing Parameters on Pyrazine Concentration and Distribution
The concentration and distribution of pyrazines, including this compound, are highly dependent on various processing parameters.
Temperature and Time: Thermal processing is a critical factor. Studies have shown that the formation of pyrazines in maple syrup increases with the duration of processing. mcgill.ca In coffee roasting, both the temperature and the roasting time have a profound effect on the aromatic profile. japsonline.com A study on Brazilian and Ethiopian coffee varieties demonstrated that the concentration of compounds like 2-ethyl-5-methylpyrazine varied significantly with different roasting times at a constant temperature. japsonline.com Generally, higher temperatures and longer processing times can lead to an increase in pyrazine concentration, up to a certain point where degradation may start to occur. mcgill.ca
pH: The pH of the food matrix can also influence the rate of the Maillard reaction and, consequently, pyrazine formation.
Raw Material Composition: The initial composition of the raw materials, particularly the types and concentrations of amino acids and reducing sugars, is fundamental. As shown in model systems, different amino acids yield different pyrazine profiles. perfumerflavorist.com Therefore, the inherent composition of the coffee bean, cocoa bean, or maple sap will directly impact the potential for this compound formation.
The table below illustrates the effect of roasting time on the relative percentage of 2-ethyl-5-methylpyrazine in two different coffee varieties roasted at 210°C.
| Roasting Time (minutes) | Brazilian Coffee (% Relative Area) | Ethiopian Coffee (% Relative Area) |
| 11 | - | - |
| 12 | 1.30 ± 0.03 | 1.48 ± 0.09 |
| 13 | 0.80 ± 0.10 | 0.81 ± 0.02 |
| 14 | 1.01 ± 0.06 | - |
| Data adapted from a study on aromatic profiles of coffee beans. japsonline.com |
Theoretical and Computational Chemistry Studies on Pyrazine Structures
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of pyrazine (B50134) derivatives. mostwiedzy.pl By solving approximations of the Schrödinger equation, these methods can determine molecular orbital energies, electron distribution, and other key electronic properties.
The reactivity of the pyrazine ring is significantly influenced by the two nitrogen atoms, which are electron-withdrawing and generally make the ring electron-deficient compared to benzene. This inherent electron deficiency affects its susceptibility to electrophilic and nucleophilic attack. A DFT study on azines, including pyrazine, highlighted that the highest occupied molecular orbitals (HOMOs) of these molecules are not π orbitals, which helps to explain their low reactivity towards electrophilic substitution. researchgate.net
For 2-ethoxy-5-methylpyrazine, the substituents play a crucial role in modulating the electronic properties of the pyrazine core. The ethoxy (-OCH2CH3) and methyl (-CH3) groups are both considered electron-donating groups. The ethoxy group, through resonance (lone pair donation from the oxygen atom) and induction, and the methyl group, through hyperconjugation and induction, increase the electron density of the pyrazine ring. This increased electron density would be expected to make the ring more susceptible to electrophilic attack than unsubstituted pyrazine, while potentially decreasing its reactivity towards nucleophiles.
Computational studies on substituted pyrazines can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in unsymmetrical 3,5-dichloropyrazines, the site of nucleophilic attack is directed by the electronic nature of the substituent at the 2-position. An electron-donating group at the 2-position directs nucleophilic attack to the 3-position, while an electron-withdrawing group directs it to the 5-position. acs.org Based on these principles, quantum chemical calculations for this compound would likely show an altered map of electrostatic potential and frontier molecular orbital densities compared to unsubstituted pyrazine, indicating a modified reactivity pattern.
Table 1: Predicted Influence of Substituents on the Electronic Properties and Reactivity of the Pyrazine Ring in this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Pyrazine Ring | Predicted Influence on Reactivity |
| Ethoxy (-OCH2CH3) | 2 | Electron-donating (Resonance and Inductive) | Increases electron density | Enhances reactivity towards electrophiles; may decrease reactivity towards nucleophiles. |
| Methyl (-CH3) | 5 | Electron-donating (Hyperconjugation and Inductive) | Increases electron density | Enhances reactivity towards electrophiles; may decrease reactivity towards nucleophiles. |
Molecular Modeling and Simulation of Pyrazine Interactions
Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the non-covalent interactions of molecules with their environment, including solvents and biological macromolecules. These interactions are crucial for understanding the physical properties and biological activity of compounds like this compound.
A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has shown that the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors. nih.gov Additionally, weak hydrogen bonds involving pyrazine C-H groups as donors are also observed. nih.gov For this compound, the two nitrogen atoms are expected to be primary sites for hydrogen bonding with hydrogen bond donors in their environment. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor.
Molecular dynamics simulations can model the behavior of this compound in different solvents, providing insights into its solvation and diffusion properties. A study on pyrazinyl radical and pyrazine in solution demonstrated how polarization effects, which can be modeled using advanced simulation techniques, influence diffusion coefficients. aip.org Such simulations for this compound could predict its solubility and partitioning behavior in different media.
Table 2: Potential Non-Covalent Interactions of this compound
| Interaction Type | Potential Site(s) on this compound | Interacting Partner |
| Hydrogen Bond Acceptor | Pyrazine Nitrogen Atoms, Ethoxy Oxygen Atom | Hydrogen Bond Donors (e.g., water, alcohol hydroxyl groups, protein backbone N-H) |
| Weak Hydrogen Bond Donor | Pyrazine C-H, Methyl C-H, Ethoxy C-H | Hydrogen Bond Acceptors (e.g., water, carbonyl oxygen) |
| Hydrophobic Interactions | Methyl Group, Ethyl Group of Ethoxy Substituent | Nonpolar residues in proteins, nonpolar solvents |
| π-π Stacking | Pyrazine Ring | Aromatic rings of other molecules (e.g., aromatic amino acid residues) |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. For pyrazine derivatives, computational methods can be used to study a variety of reactions, including substitutions, cycloadditions, and thermal degradations.
For example, the cycloaddition behavior of dihydropyrazines with ketenes has been investigated using DFT calculations. These studies revealed a stepwise reaction pathway involving the formation of a betaine (B1666868) intermediate, followed by electrocyclization. nih.gov Such computational approaches could be applied to predict the reactivity of this compound in similar cycloaddition reactions.
The mechanism of nucleophilic aromatic substitution (SNAr) on chloropyrazines has also been a subject of computational study. acs.org These studies help to rationalize the observed regioselectivity of such reactions. For this compound, computational elucidation of reaction mechanisms could predict the most favorable pathways for its synthesis or transformation. For instance, the synthesis of substituted pyrazines can involve thermal or copper-mediated cyclization of N-allyl malonamides, and computational modeling could provide insights into the transition states and intermediates of these reactions. researchgate.net
Furthermore, computational studies can shed light on the thermal degradation of pyrazines, which is relevant in food chemistry where pyrazines are important flavor compounds. The formation of pyrazines during the thermal degradation of Amadori compounds has been investigated, with computational methods potentially offering a deeper understanding of the underlying reaction networks. nih.govacs.orgnih.gov
By modeling the potential energy surfaces of reactions involving this compound, it is possible to calculate activation energies and reaction rates, thus providing a quantitative understanding of its chemical behavior. These computational insights are invaluable for designing new synthetic routes and for predicting the stability and reactivity of the compound under various conditions.
Q & A
What are the primary synthetic routes for preparing 2-Ethoxy-5-methylpyrazine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of this compound typically involves substitution reactions or condensation strategies. For example, methoxy-substituted pyrazines can be synthesized via nucleophilic substitution using alkoxide ions (e.g., sodium methoxide) on halogenated precursors . Optimization parameters include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/water mixtures are used for milder conditions .
- Base Addition : Slow addition of bases (e.g., NaOH) minimizes side reactions, as demonstrated in pyrazine amide condensations .
What analytical techniques are most effective for structural characterization of this compound?
Basic Research Question
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions via coupling patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for pyrazine rings) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 152.1 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as shown for 2-(4-methoxyphenoxy)pyrazine derivatives .
How can researchers address challenges in separating isomeric methoxypyrazines during purification?
Advanced Research Question
Isomer separation is complicated by similar polarities and solubilities. Strategies include:
- High-Temperature Chromatography : Using preheated eluents (e.g., cyclohexane/ethyl acetate at 60°C) to improve silica gel column resolution .
- Selective Crystallization : Exploiting differential solubility in solvent mixtures (e.g., water/ethanol gradients) .
- Derivatization : Introducing polar functional groups (e.g., sulfonyl or acyl) to enhance separation via HPLC .
What mechanistic insights explain the bioactivity of pyrazine derivatives in ecological or pharmacological contexts?
Advanced Research Question
Pyrazines often act as semiochemicals or bioactive agents due to their heterocyclic aromaticity. For example:
- Semiochemical Role : 2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine mimics insect pheromones by binding to olfactory receptors, as observed in orchid pollination systems .
- Antimicrobial Activity : Pyrazine-thiazole hybrids (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) disrupt bacterial membrane proteins via π-π stacking and hydrogen bonding .
- Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes like CYP2D6 .
How are pyrazine derivatives utilized in coordination chemistry and material science?
Advanced Research Question
Pyrazines serve as ligands in mixed-metal polymers due to their dual N-donor sites:
- Coordination Polymers : 2-Methylpyrazine-5-carboxylate forms Cu(II)-Ag(I) chains with zigzag geometries, stabilized by hydrogen bonding and counterion interactions (e.g., nitrate bridging in 3D networks) .
- Catalytic Applications : Pyrazine-metal complexes (e.g., Cu/Ag) show potential in redox catalysis, with magnetic susceptibility studies confirming paramagnetic behavior (μ~1.85 BM) .
What are the stability profiles of this compound under varying experimental conditions?
Basic Research Question
Key stability considerations:
- pH Sensitivity : Pyrazine derivatives degrade in acidic conditions (e.g., 5-methyl-2-hydroxypyrazine decomposes at pH < 4) .
- Thermal Stability : Decomposition occurs above 200°C; storage at 4°C in inert atmospheres (N) is recommended .
- Light Exposure : UV irradiation may induce ring-opening; amber glassware and dark storage mitigate photodegradation .
How can computational chemistry predict the reactivity and electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations provide insights into:
- Electrophilic Sites : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to electrophilic substitution at the 3- and 6-positions .
- Solvent Effects : COSMO-RS models predict solubility parameters in polar solvents (e.g., logP ~1.2 in ethanol) .
- Reaction Pathways : Transition state analysis (e.g., methoxy group substitution) identifies energy barriers (~25 kcal/mol) for synthetic optimization .
What are the regulatory and safety considerations for handling this compound in laboratory settings?
Basic Research Question
Critical precautions include:
- Toxicity Data : Limited acute toxicity studies; assume irritant potential (wear gloves, goggles) .
- Waste Disposal : Classify as hazardous organic waste (UN3267, Corrosive 8/PG3) .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
